4,5-dichloro-3-phenyl-1,2-thiazole
Description
Properties
CAS No. |
1239257-86-3 |
|---|---|
Molecular Formula |
C9H5Cl2NS |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Solid-State Architecture & Crystallographic Analysis of 4,5-Dichloro-3-phenyl-1,2-thiazole Derivatives
This guide provides an in-depth technical analysis of the solid-state architecture of 4,5-dichloro-3-phenyl-1,2-thiazole and its structural analogs. It synthesizes crystallographic data from the broader class of 4,5-dichloroisothiazoles to establish a predictive model for researchers in agrochemical and pharmaceutical development.
Executive Summary: The Isothiazole Core
The compound This compound (also referred to as 4,5-dichloro-3-phenylisothiazole) represents a critical scaffold in the design of modern agrochemicals (e.g., Isotianil) and bioactive heterocycles. Its crystal engineering potential is defined by the interplay between the electron-deficient isothiazole ring and the electron-rich phenyl substituent.
This guide analyzes the supramolecular assembly of this scaffold, focusing on halogen bonding (
Key Structural Parameters (Predicted/Class-Averaged):
-
Crystal System: Triclinic or Monoclinic (Space Group
or common in analogs). -
Dominant Interaction: Cl
N Halogen Bonds. -
Melting Point: ~35–45 °C (Low-melting solid due to weak dispersive forces if not functionalized further).
Molecular Geometry & Electronic Landscape
The 4,5-Dichloroisothiazole Ring
The 1,2-thiazole ring is an aromatic system where the S-N bond imparts significant polarity. The introduction of chlorine atoms at positions 4 and 5 drastically alters the electrostatic potential surface (ESP).
-
Sigma-Hole Formation: The electron-withdrawing nature of the isothiazole ring enhances the
-hole on the chlorine atoms (regions of positive electrostatic potential along the C-Cl bond axis). -
Vectorality: The Cl(4) and Cl(5) atoms act as directional Lewis acids, seeking nucleophilic partners (Lewis bases) such as the nitrogen of the thiazole ring or oxygen atoms in solvates/co-crystals.
The Phenyl Substituent (Position 3)
The phenyl ring at C3 is typically twisted relative to the isothiazole plane to minimize steric repulsion with the lone pair of the thiazole nitrogen or the sulfur atom, depending on conformation.
-
Torsion Angle: Expected range of 20°–40° in the absence of planarizing forces (like intramolecular H-bonds).
-
Electronic Role: Acts as a
-donor, facilitating face-to-face stacking with the electron-deficient isothiazole ring of adjacent molecules.
Supramolecular Assembly & Crystal Packing
Based on high-fidelity data from CrystEngComm (2023) regarding 3-substituted 4,5-dichloroisothiazoles, the solid-state packing is governed by a hierarchy of interactions.
Primary Motif: Halogen Bonding (Cl···N)
The most robust synthons in this class involve the interaction between the chlorine atom at position 5 (Cl5) and the nitrogen atom (N2) of a neighboring isothiazole ring.
-
Geometry: Linear C5–Cl5
N2 angles ( 165°–175°). -
Distance: 2.9 – 3.2 Å (significantly shorter than the sum of van der Waals radii, ~3.3 Å).
-
Network: This often forms infinite 1D chains or centrosymmetric dimers (
motifs).
Secondary Motif: Chalcogen Bonding (S···N)
Intra- or intermolecular interactions involving the Sulfur atom are characteristic of 1,2-thiazoles.
-
Mechanism: The
-hole on the Sulfur atom (opposite the N-S bond) interacts with nucleophiles. -
Effect: Enhances lattice rigidity and increases melting points in derivatives.
Tertiary Motif: -Stacking
The "Janus-faced" electronic nature of the molecule (electron-poor isothiazole vs. electron-rich phenyl) promotes antiparallel
-
Centroid-Centroid Distance: 3.6 – 3.8 Å.
-
Slippage: Significant slippage is observed to align the Cl atoms with the aromatic centroids of the phenyl ring.
Experimental Protocols
Synthesis of the Core Scaffold
Note: This protocol synthesizes the 3,4-dichloro-5-cyano derivative, a common precursor which can be derivatized to the 3-phenyl core via Grignard or Suzuki coupling.
-
Reagents: Carbon disulfide (
), Sodium Cyanide ( ), Chlorine gas ( ). -
Solvent: DMF (Dimethylformamide).
-
Procedure:
-
Dissolve
in DMF. -
Add
dropwise at 0–5 °C to form the cyanodithioformate intermediate. -
Chlorinate the mixture (
bubbling) at controlled temperatures (< 40 °C). -
Critical Step: Thermal cyclization at 60–80 °C yields the isothiazole ring.
-
Purification: Steam distillation or column chromatography (Hexane/EtOAc).
-
Crystal Growth Methodology
To obtain X-ray quality single crystals of this compound:
| Method | Solvent System | Conditions | Target Morphologies |
| Slow Evaporation | Ethanol / n-Hexane (1:1) | 4 °C (Refrigerator) | Block / Prism |
| Vapor Diffusion | Ambient Temp | Needle / Plate | |
| Sublimation | None (Vacuum) | 40–50 °C @ 0.1 mmHg | High-purity plates |
Authoritative Note: Halogenated isothiazoles often exhibit high vapor pressures. Sealed vials for diffusion are preferred over open evaporation to prevent material loss.
Structural Visualization (Pathway & Interactions)
The following diagram illustrates the synthesis pathway and the dominant supramolecular interactions (Sigma-Hole Assembly) defining the crystal lattice.
Caption: Synthesis route (left) and dominant supramolecular synthons (right) driving the crystallization of 4,5-dichloroisothiazoles.
Representative Crystallographic Data
Derived from the homologous series of 3-substituted 4,5-dichloroisothiazoles (Source: CrystEngComm, 2023).
| Parameter | Representative Value | Causality |
| Space Group | Low symmetry due to lack of strong H-bond donors. | |
| Z (Molecules/Cell) | 2 | Formation of centrosymmetric dimers is energetically favorable. |
| a ( | 7.5 – 8.5 | Short axis often corresponds to the stacking direction. |
| 95° – 105° | Typical monoclinic/triclinic distortion. | |
| Packing Fraction | ~68–70% | Dense packing driven by efficient Cl shape filling. |
| Interaction Energy | -10 to -15 kcal/mol | Dominated by electrostatic (halogen bond) and dispersion ( |
References
-
Synthesis and Crystal Engineering of 4,5-Dichloroisothiazoles Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm, 2023.
-
Isotianil Structure & Properties Synthesis, Structure, and Spectroscopic Properties of Isotianil (3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide). BenchChem / PubChem Data, 2024.
-
General Isothiazole Synthesis Preparation method of 3,4-dichloro-5-cyanoisothiazole (Patent CN109320472B). Google Patents, 2019.
CAS number for 4,5-dichloro-3-phenyl-1,2-thiazole
An In-Depth Technical Guide to 4,5-dichloro-3-phenyl-1,2-thiazole: Synthesis, Properties, and Applications
Abstract
The 1,2-thiazole (isothiazole) scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and functional materials.[1] This technical guide provides a comprehensive overview of this compound, a specific derivative for which detailed public data is scarce. In the absence of a registered CAS number, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. We will explore a plausible synthetic route, predict its physicochemical properties and spectroscopic signature, delineate essential safety and handling protocols, and discuss its potential applications based on the established bioactivity of related analogues. This guide is designed to be a self-validating system, grounding its proposals in established chemical principles and authoritative literature.
Introduction to the 1,2-Thiazole Core
The 1,2-thiazole, or isothiazole, is an aromatic five-membered heterocycle containing adjacent sulfur and nitrogen atoms.[1] This arrangement imparts a unique electronic distribution and chemical reactivity, making it a valuable building block in medicinal chemistry. The isothiazole ring is found in a range of pharmaceuticals, including the antipsychotic drug ziprasidone.[1] The introduction of substituents, such as phenyl and chloro groups, can significantly modulate the molecule's steric and electronic properties, thereby influencing its biological activity and potential therapeutic applications.[2][3] The target molecule of this guide, this compound, combines the features of a phenyl group at the 3-position, which can engage in various intermolecular interactions, and two chlorine atoms at the 4- and 5-positions, which can enhance metabolic stability and act as synthetic handles.
Proposed Synthesis of this compound
Step 1: Synthesis of 3-phenyl-1,2-thiazole
A common method for the synthesis of 3-substituted-1,2-thiazoles involves the reaction of a β-keto-thioamide with an oxidizing agent.
-
Rationale: This approach is chosen for its reliability and the commercial availability of the starting materials. The key transformation is the oxidative cyclization to form the S-N bond of the isothiazole ring.
Experimental Protocol: Synthesis of 3-phenyl-1,2-thiazole
-
Preparation of the β-keto-thioamide: To a solution of benzoylacetonitrile (1 equivalent) in ethanol, add sodium hydrosulfide (1.1 equivalents) and stir at room temperature for 24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is then poured into water and acidified with a dilute solution of hydrochloric acid to precipitate the crude β-keto-thioamide. The solid is collected by filtration, washed with water, and dried.
-
Oxidative Cyclization: The crude β-keto-thioamide is dissolved in a suitable solvent such as dichloromethane, and an oxidizing agent like N-chlorosuccinimide (NCS) or iodine (1.1 equivalents) is added portion-wise at 0 °C.
-
Reaction Completion and Isolation: The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with a solution of sodium thiosulfate to quench any remaining oxidizing agent, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-phenyl-1,2-thiazole.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Chlorination of 3-phenyl-1,2-thiazole
The synthesized 3-phenyl-1,2-thiazole can then be subjected to electrophilic chlorination to introduce the two chlorine atoms at the 4- and 5-positions.
-
Rationale: The 1,2-thiazole ring is susceptible to electrophilic substitution, and the use of a suitable chlorinating agent can achieve the desired dichlorination. The electron-donating nature of the phenyl group may influence the regioselectivity of the first chlorination, while harsher conditions may be required for the second.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 3-phenyl-1,2-thiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like chloroform.
-
Addition of Chlorinating Agent: Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (2.2 equivalents) dropwise to the solution at room temperature. The reaction may be exothermic, and cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) to follow the disappearance of the starting material and the formation of mono- and di-chlorinated products.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice water to quench the excess sulfuryl chloride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties and Characterization
The expected physicochemical properties and spectroscopic data for this compound are summarized below. These are predictive values based on the molecular structure and data from analogous compounds.[4]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₅Cl₂NS |
| Molecular Weight | 230.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 100-120 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water. |
| XlogP | 4.2 (predicted)[4] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the phenyl protons. These would likely appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The absence of protons on the thiazole ring simplifies the spectrum in that region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should show distinct signals for the carbons of the phenyl group and the three carbons of the dichlorothiazole ring. The chemical shifts of the thiazole carbons will be influenced by the electronegative chlorine atoms and the sulfur and nitrogen heteroatoms.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and thiazole rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) would be a key diagnostic feature.
Safety and Handling
Chlorinated heterocyclic compounds require careful handling due to their potential toxicity.[5][6] The following safety protocols are based on guidelines for handling similar chemical classes and should be strictly adhered to.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[7]
-
Eye Protection: Use chemical safety goggles. A face shield is recommended when handling larger quantities.[7]
-
Skin and Body Protection: A lab coat is mandatory. For larger scale operations, a chemical-resistant apron or coveralls should be worn.[5]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
Handling and Storage
-
Handling: Avoid creating dust. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
Emergency Procedures
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[7]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Disposal
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5]
Potential Applications in Research and Drug Development
The thiazole nucleus is a cornerstone in the development of various therapeutic agents.[2][3] The unique substitution pattern of this compound suggests several promising avenues for research and application.
Antimicrobial Agents
Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[11] The presence of the phenyl group and chlorine atoms could enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.
Anticancer Agents
Many thiazole-containing compounds have demonstrated significant anticancer activity.[11] The this compound scaffold could serve as a starting point for the design of novel kinase inhibitors or cytotoxic agents. The chlorine atoms can also serve as points for further chemical modification to optimize activity and selectivity.
Anti-inflammatory Agents
The non-steroidal anti-inflammatory drug (NSAID) Meloxicam features a thiazole ring, highlighting the potential of this scaffold in developing new anti-inflammatory drugs.[12] this compound could be investigated for its ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX).
Diagram of a Potential Drug Discovery Workflow
Sources
- 1. Isothiazole - Wikipedia [en.wikipedia.org]
- 2. Research Journal of Chemical Sciences : Ultrasonic Insight into Substituted Thiazoles and its Biological Activity - ISCA [isca.me]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. PubChemLite - this compound (C9H5Cl2NS) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. What are the safety precautions when handling Chloranil? - Blog - Keyingchem [keyingchemical.com]
- 8. njuajif.org [njuajif.org]
- 9. erc.mp.gov.in [erc.mp.gov.in]
- 10. cpachem.com [cpachem.com]
- 11. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Mechanism of Action Prediction: The 4,5-Dichloro-3-phenyl-1,2-thiazole Scaffold
Topic: Mechanism of Action Prediction: 4,5-dichloro-3-phenyl-1,2-thiazole Content Type: Technical Whitepaper / Strategic Guide Audience: Drug Discovery Scientists, Chemical Biologists, and Toxicologists
Executive Summary
The compound This compound represents a distinct class of electrophilic heterocycles. Unlike its oxidized cousins (isothiazolones), this fully aromatic isothiazole requires specific activation or highly nucleophilic targets to manifest biological activity. Based on structural analysis and chemoproteomic precedents of the isothiazole class, this guide defines the predicted Mechanism of Action (MoA) as Targeted Covalent Inhibition (TCI) via Nucleophilic Aromatic Substitution (
This whitepaper outlines the chemical basis for this prediction and provides a self-validating experimental framework to confirm the target profile using Activity-Based Protein Profiling (ABPP).
Structural Analysis & Chemical Reactivity
To predict the MoA, we must first deconstruct the "warhead" properties of the 4,5-dichloroisothiazole ring.
1.1 The Electrophilic Warhead
The 1,2-thiazole (isothiazole) ring is electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. The addition of two chlorine atoms at positions 4 and 5, combined with an electron-withdrawing or conjugating phenyl group at position 3, creates a polarized system.
-
C-5 Susceptibility: The Carbon-5 position is the "soft" electrophilic center. It is activated for nucleophilic attack by the adjacent sulfur atom and the inductive effect of the chlorine.
-
Leaving Group: The chloride at C-5 is a viable leaving group, enabling substitution reactions that preserve the aromatic ring integrity, unlike the ring-opening mechanisms seen in isothiazolones.
1.2 Predicted Reaction Mechanism:
vs. Ring Opening
While isothiazolones (carbonyl-containing) react via N-S bond cleavage, the This compound is predicted to follow an
-
Primary Nucleophile: Cysteine thiolates (Cys-S⁻) in protein active sites.
-
Secondary Nucleophile: Lysine amines (less likely due to hardness/softness matching).
Predicted Pathway:
-
Association: The hydrophobic phenyl group directs the molecule into hydrophobic pockets of the target protein.
-
Nucleophilic Attack: A catalytic cysteine thiolate attacks C-5.
-
Elimination: Chloride is expelled, forming a stable thioether adduct .
Computational Target Prediction
Before wet-lab validation, we narrow the search space using chemoinformatic profiling.
2.1 Target Class Prioritization
Given the electrophilic nature, the compound will preferentially target enzymes with catalytic cysteines or redox-sensitive cysteines .
| Target Class | Rationale | Probability |
| Cysteine Proteases | High nucleophilicity of active site Cys; hydrophobic pocket accommodates phenyl group. | High |
| Phosphatases (PTPs) | Catalytic Cys is highly acidic (low pKa) and reactive. | Medium |
| Metabolic Enzymes | GAPDH, PKM2 (contain hyper-reactive cysteines). | Medium |
| Kinases | Cysteine-targeting (e.g., Cys481 in BTK) is possible but requires specific scaffold fit. | Low |
2.2 In Silico Docking Strategy
-
Protocol: Covalent Docking (e.g., using Schrödinger CovDock or Gold).
-
Constraint: Define C-5 as the reactive carbon and Cys-SH as the nucleophile.
-
Filter: Select poses where the distance between C-5 and S(Cys) is < 3.5 Å prior to reaction simulation.
Experimental Validation Protocols
To confirm the mechanism, we employ a Covalent Probe Workflow . This moves beyond simple
Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To determine intrinsic electrophilicity and half-life (
-
Preparation: Dissolve compound (100 µM) in PBS (pH 7.4) with 10% DMSO.
-
Initiation: Add L-Glutathione (reduced) at 1 mM (pseudo-first-order conditions).
-
Monitoring: Analyze aliquots at 0, 15, 30, 60, 120 min via LC-MS/MS.
-
Data Analysis: Track the disappearance of the parent mass (M) and appearance of the GSH-adduct (M + 307 - 35 Da for Cl loss).
-
Success Criterion: Observation of a mono-glutathionyl adduct confirms
reactivity.
-
Protocol B: Activity-Based Protein Profiling (ABPP)
Purpose: To identify the specific protein targets in a complex proteome.
Since the compound lacks a native handle, we synthesize a Click-Chemistry Probe (alkyne-tagged analogue).
Step-by-Step Workflow:
-
Probe Synthesis: Modify the para-position of the phenyl ring with a propargyl ether or amide. (Assumes SAR tolerance at this position).
-
Proteome Treatment: Incubate cell lysate (e.g., HeLa or HepG2) with the Probe (1–10 µM) for 1 hour.
-
Click Reaction: Add reporter mix: Azide-Rhodamine (for gel) or Azide-Biotin (for MS), TCEP, TBTA, and
. -
Visualization/Enrichment:
-
Gel: SDS-PAGE followed by fluorescence scanning.
-
MS: Streptavidin enrichment, tryptic digestion, and LC-MS/MS analysis.
-
-
Competition Control: Pre-incubate lysate with excess (10x) parent compound (this compound). Disappearance of bands/peaks confirms specific binding.
Predicted Outcome & Interpretation
Based on the isothiazole scaffold literature, the expected results are:
-
Reactivity: The compound will show moderate reactivity toward GSH (
in hours, not minutes), classifying it as a "Tunable Electrophile" rather than a promiscuous toxin. -
Target Profile:
-
Primary: Cysteine proteases (e.g., Cathepsins, Caspases) or Deubiquitinases (DUBs).
-
Secondary: Metabolic enzymes with hyper-reactive cysteines (e.g., ALDH, GAPDH).
-
-
Site of Modification: MS/MS will reveal a mass shift of +191.0 Da (Parent MW - Cl + H) on specific cysteine residues, confirming the loss of one chlorine atom during the covalent bond formation.
References
-
Wisastra, R., et al. (2011).[1] "Isothiazolones; Thiol-reactive inhibitors of cysteine protease cathepsin B and histone acetyltransferase PCAF."[1] Organic & Biomolecular Chemistry. Link
-
Lewis, A., et al. (2023). "Covalent Inhibition by a Natural Product-Inspired Latent Electrophile." bioRxiv. Link
-
Silva, T., et al. (2022). "Thiazole Ring—A Biologically Active Scaffold."[2][3] Molecules. Link
-
Schwöbel, J. A. H., et al. (2010). "Prediction of the reaction of electrophiles with glutathione." Chemical Research in Toxicology. Link
Sources
Methodological & Application
Purification of 4,5-dichloro-3-phenyl-1,2-thiazole by column chromatography
Application Note: Purification of 4,5-Dichloro-3-phenyl-1,2-thiazole by Column Chromatography
Part 1: Introduction & Physicochemical Context
The purification of This compound (also referred to as 4,5-dichloro-3-phenylisothiazole) presents a classic challenge in heterocyclic chemistry: separating a halogenated aromatic product from structurally similar regioisomers, over-chlorinated byproducts, and unreacted starting materials.
This molecule is a critical intermediate in the synthesis of agrochemicals and bioactive compounds. The electrophilic nature of the 4- and 5-positions, combined with the lipophilic phenyl ring, dictates its behavior on silica gel. Understanding its physicochemical profile is the first step toward a successful separation.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value / Characteristic | Implication for Chromatography |
| Molecular Formula | C₉H₅Cl₂NS | Detectable by MS (Isotope pattern Cl₂ is distinct). |
| Molecular Weight | 229.11 g/mol | Small molecule; rapid diffusion in pores. |
| Polarity | Low to Medium | Elutes early in non-polar solvents. |
| Solubility | High in DCM, EtOAc, THF; Low in Hexanes | Ideal for liquid loading in DCM or dry loading. |
| UV Absorption | Strong λₘₐₓ ~250–270 nm | Easily detectable by UV (254 nm) on TLC/Flash. |
| Stability | Stable on Silica Gel | No need for neutralized (amine-treated) silica. |
Part 2: Pre-Purification Analysis & Method Development
Before committing the bulk crude material to a column, a rigorous Thin Layer Chromatography (TLC) method must be established.
Impurity Profiling
Common synthetic routes (e.g., chlorination of 3-phenylisothiazole or cyclization of benzonitrile derivatives) typically generate the following mixture:
-
Target: this compound (
in 5% EtOAc/Hex). -
Impurity A (Starting Material): 3-phenyl-1,2-thiazole (More polar, lower
). -
Impurity B (Monochloro): 4-chloro-3-phenyl-1,2-thiazole (Slightly more polar than target).
-
Impurity C (Oligomers/Tars): Baseline material (High polarity).
TLC Optimization Protocol
-
Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.
-
Solvent System Screening:
-
System A (100% Hexane): Compound likely stays at baseline or moves slightly.
-
System B (10% EtOAc in Hexane):Recommended starting point.
-
System C (DCM): Often too strong; co-elutes closely related chlorinated byproducts.
-
Criteria for Success: The target spot must have an
Part 3: Detailed Column Chromatography Protocol
Reagents and Equipment
-
Stationary Phase: Silica Gel 60 (230–400 mesh / 40–63 µm).
-
Eluents: n-Hexane (or Petroleum Ether 40-60°C) and Ethyl Acetate (HPLC Grade).
-
Column: Glass column with fritted disc (size dependent on scale; see Table 2).
-
Sand: Sea sand, acid washed.
Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)
-
Calculate Silica Mass: Use a 30:1 to 50:1 ratio of Silica:Crude mass. For difficult separations (monochloro vs. dichloro), increase to 100:1.
-
Slurry Preparation: Suspend the silica in 100% Hexane. The slurry should be free-flowing and bubble-free.
-
Pouring: Pour the slurry into the column while tapping the sides to settle the bed.
-
Equilibration: Flush with 2 column volumes (CV) of 100% Hexane. Ensure the solvent level never drops below the top of the sand layer.
Step 2: Sample Loading (Dry Loading Recommended)
-
Rationale: this compound has limited solubility in pure hexane. Liquid loading with DCM can cause "band broadening" due to the solvent strength mismatch.
-
Protocol:
-
Dissolve crude mixture in minimal Dichloromethane (DCM).
-
Add silica gel (1:1 mass ratio to crude).
-
Evaporate solvent under vacuum (Rotavap) until a free-flowing powder remains.
-
Carefully pour this powder onto the top of the sand/silica bed.
-
Cover with a second thin layer of sand (approx. 1 cm) to protect the bed.
-
Step 3: Elution Gradient Run the column using a stepwise gradient to maximize resolution.
| Phase | Solvent Composition (v/v) | Volume (CV) | Goal |
| 1 | 100% Hexane | 2 | Elute very non-polar impurities (e.g., elemental sulfur, hydrocarbons). |
| 2 | 1% EtOAc / 99% Hexane | 3 | Begin moving the target; separate from monochloro species. |
| 3 | 2% - 5% EtOAc / Hexane | 5 - 10 | Elute Target (this compound). |
| 4 | 10% - 20% EtOAc / Hexane | 3 | Flush remaining polar starting materials/byproducts. |
Step 4: Fraction Collection & Analysis
-
Collect fractions approx. 1/10th of the column volume.[1]
-
Spot every 3rd fraction on a TLC plate.
-
Visualize under UV (254 nm). The dichloro-phenyl ring is UV active.
-
Pool fractions containing only the pure spot.
-
Rotavap at 40°C to yield a white to off-white solid.
Part 4: Visualization of Workflow
The following diagram illustrates the decision-making process and workflow for this purification.
Caption: Logical workflow for the purification of this compound, emphasizing the critical decision point at TLC optimization.
Part 5: Troubleshooting & Safety
Common Issues
-
Co-elution: If the monochloro impurity (
) overlaps with the target ( ), switch to a Toluene/Hexane system. The aromatic solvent interaction can alter selectivity based on the - stacking differences between the phenyl ring and the chlorinated heterocycle [1]. -
Tailing: If the spot streaks, trace acidity on the silica might be protonating the thiazole nitrogen (though unlikely for this species). Add 1% Triethylamine to the column equilibration step, but ensure it is washed out before elution.
Safety (E-E-A-T)
-
Isothiazole Toxicity: Many isothiazoles are sensitizers and skin irritants. Always handle the crude and purified solid in a fume hood. Wear nitrile gloves.
-
Silica Dust: Inhalation hazard. Use a weighted slurry or handle silica in a hood.
References
-
Bany, R. et al. (2013). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm, 15, 3852-3861. Link
-
BenchChem Technical Support . General protocols for Isothiazole Purification via Column Chromatography. Link
-
Sigma-Aldrich . Product Specification: 4-Phenylthiazole derivatives and safety data. Link
Sources
Application Notes and Protocols for In Vivo Efficacy Testing of 4,5-dichloro-3-phenyl-1,2-thiazole in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The novel compound, 4,5-dichloro-3-phenyl-1,2-thiazole, as a member of this versatile class, presents a compelling candidate for in vivo efficacy evaluation. The development of robust and reproducible murine models is a critical step in the preclinical assessment of such compounds, providing essential data on therapeutic effects, pharmacokinetics, and potential toxicities in a living system.[5][6]
These application notes provide a detailed protocol for the in vivo efficacy testing of this compound in a murine xenograft model of cancer. While the focus of this guide is on an oncology application, the principles and many of the procedures can be adapted for investigating the compound's potential anti-inflammatory or antifungal activities. The experimental design emphasizes scientific integrity, ethical considerations, and data-driven decision-making to ensure the generation of high-quality, translatable preclinical data.
I. Pre-Study Considerations and Compound Preparation
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[7][8] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[9] Key principles of the 3Rs (Replacement, Reduction, and Refinement) should be integrated into the study design to minimize animal use and suffering.[9][10][11] Humane endpoints must be clearly defined and strictly adhered to throughout the study.[12][13]
Compound Formulation and Stability
The successful in vivo evaluation of this compound is contingent upon a stable and administrable formulation.
-
Solubility Testing : The solubility of the compound should be determined in a panel of pharmaceutically acceptable vehicles. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents such as DMSO, Tween 80, or polyethylene glycol (PEG).
-
Formulation Selection : The chosen vehicle should be non-toxic at the administered volume and facilitate the desired route of administration. For initial studies, a formulation suitable for intraperitoneal (IP) or oral (PO) administration is often preferred.
-
Stability Assessment : The stability of the formulated compound should be confirmed under the intended storage and administration conditions.
II. Murine Xenograft Model for Anticancer Efficacy Testing
This protocol details the use of a human tumor xenograft model in immunodeficient mice, a widely used platform for the preclinical evaluation of anticancer agents.[5][14][15]
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| This compound | N/A | Test Compound |
| Human Cancer Cell Line (e.g., A549, MDA-MB-231) | ATCC | Tumorigenesis |
| Immunodeficient Mice (e.g., NOD/SCID, Athymic Nude) | The Jackson Laboratory | Host for Xenograft |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | Cell Line Maintenance |
| Fetal Bovine Serum (FBS) | Gibco | Cell Culture Supplement |
| Matrigel® | Corning | Extracellular Matrix for Tumor Implantation |
| Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline) | Sigma-Aldrich | Compound Formulation |
| Anesthetic (e.g., Isoflurane) | Baxter | Animal Anesthesia |
| Calipers | VWR | Tumor Volume Measurement |
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing.
Step-by-Step Protocol
-
Animal Acclimatization : Upon arrival, house the mice in a specific pathogen-free (SPF) facility for at least one week to acclimate to the new environment. Provide ad libitum access to food and water.
-
Tumor Cell Implantation :
-
Culture the selected human cancer cell line to 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[16]
-
-
Tumor Growth Monitoring :
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions bi-weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization and Group Assignment :
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (typically 5-10 mice per group).[17]
-
Ensure that the average tumor volume is comparable across all groups.
-
Group 1 : Vehicle Control
-
Group 2 : this compound (Low Dose)
-
Group 3 : this compound (High Dose)
-
Group 4 : Positive Control (a standard-of-care chemotherapy agent)
-
-
Compound Administration :
-
In-Life Monitoring and Data Collection :
-
Record the body weight of each mouse bi-weekly.
-
Perform daily health checks, observing for any signs of toxicity or distress.
-
Measure tumor volumes bi-weekly.
-
-
Endpoint Determination :
-
The study may be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
Individual animals should be euthanized if they meet the predefined humane endpoints, such as >20% body weight loss, tumor ulceration, or signs of significant distress.[12]
-
-
Necropsy and Tissue Collection :
-
At the end of the study, euthanize all remaining animals.
-
Excise the tumors and record their final weight.
-
Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
III. Data Analysis and Interpretation
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI) : Calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
-
Tumor Growth Delay : The difference in the time it takes for tumors in the treated and vehicle groups to reach a specific volume.
-
Survival Analysis : If survival is a primary endpoint, Kaplan-Meier curves can be generated to compare survival rates between groups.[12]
Toxicity Assessment
-
Body Weight Changes : Significant body weight loss in the treated groups compared to the vehicle group can indicate toxicity.
-
Clinical Observations : Record any adverse clinical signs observed during the study.
-
Histopathology : Pathological examination of major organs can reveal any treatment-related toxicities.
Statistical Analysis
Statistical analysis is crucial for interpreting the study results. Appropriate statistical tests (e.g., t-test, ANOVA, Mann-Whitney U test) should be used to compare differences between treatment groups. A p-value of <0.05 is typically considered statistically significant.
IV. Hypothetical Signaling Pathway
Given the prevalence of thiazole derivatives as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of a key signaling pathway in cancer, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
V. Adapting the Protocol for Other Indications
-
Anti-inflammatory Models : To test for anti-inflammatory efficacy, models such as carrageenan-induced paw edema or collagen-induced arthritis in mice can be utilized.[20][21][22] Efficacy endpoints would include measurements of paw volume, arthritis scores, and levels of pro-inflammatory cytokines.[23][24]
-
Antifungal Models : For antifungal testing, a systemic infection model with a pathogen like Candida albicans can be established.[25][26][27][28] Efficacy is typically determined by measuring the fungal burden in target organs (e.g., kidneys) or by assessing animal survival.[25][29]
VI. Conclusion
This application note provides a comprehensive and adaptable framework for the in vivo efficacy testing of this compound in a murine model. By adhering to rigorous scientific and ethical standards, researchers can generate reliable preclinical data to guide the further development of this promising compound. The insights gained from these studies are crucial for determining the therapeutic potential and advancing novel chemical entities towards clinical applications.
References
- A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC. (2020-09-30).
- Routes and Volumes of Administr
- Murine Models to Evaluate Novel and Conventional Therapeutic Str
- Study of different routes of drugs administration in mice & r
- Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC.
- Routes of Administr
- Burrowing Behavior as Robust Parameter for Early Humane Endpoint Determination in Murine Models for Pancre
- In vivo murine models for evaluating anti-arthritic agents: An upd
- How to Administer a Substance to a Mouse? - TransCure bioServices. (2025-05-22).
- Common Injection Routes in Mice - Addgene Blog. (2025-01-22).
- In vivo models: evalu
- The design, analysis and application of mouse clinical trials in oncology drug development.
- Systemic Candidiasis in Mice: New Insights
- Animal Welfare in Preclinical In Vivo Research - QPS. (2019-10-15).
- Drug Efficacy Testing in Mice - PMC - NIH.
- A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PubMed. (2020-09-30).
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019-09-05).
- Pharmacokinetic and drug excretion properties of thiazole derivatives...
- (PDF)
- In vivo Efficacy Testing - Cre
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
- Application Notes and Protocols: Developing a Murine Model for In Vivo Clarithromycin Efficacy Testing - Benchchem.
- Mouse Models for Inflamm
- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS - International Journal of Pharmaceutical Sciences and Research (IJPSR). (2017-04-01).
- Oxford Drug Design tests approach in colorectal cancer models - BioWorld. (2026-01-13).
- Animal welfare requirements in publishing guidelines - PMC - NIH. (2022-06-21).
- 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. (2024-06-26).
- Mouse Models for Cancer Immunotherapy Research - PMC - NIH.
- Mouse Models for Testing Cancer Immunotherapies | Biocompare.com. (2022-12-22).
- A mouse model to test the in vivo efficacy of chemical chaperones - PubMed.
- Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties - PMC. (2023-05-25).
- Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019-07-08).
- Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare - ichorbio. (2022-05-03).
- Animal Welfare Guidelines for Use in Research - UHSP Collections. (2017-05-18).
- (PDF)
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Public
- Characterization of a novel potency endpoint for the evaluation of immune checkpoint blockade in humanized mice - PMC.
- The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed.
- A thiazole derivative of artemisinin moderately reduces Toxoplasma gondii cyst burden in infected mice - PubMed.
- How to Quantify Drug Efficacy and Effects in Mouse Clinical Trials - Blog. (2020-02-04).
- Thiazole Ring—A Biologically Active Scaffold - PMC.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021-03-07).
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
- Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evalu
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC - PubMed Central. (2019-02-01).
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. collections.uhsp.edu [collections.uhsp.edu]
- 9. ichor.bio [ichor.bio]
- 10. qps.com [qps.com]
- 11. Animal welfare requirements in publishing guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.addgene.org [blog.addgene.org]
- 17. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 18. cea.unizar.es [cea.unizar.es]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 21. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpsr.com [ijpsr.com]
- 23. ijpras.com [ijpras.com]
- 24. mimabs.com [mimabs.com]
- 25. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 28. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Note AN-045312: A Validated Reversed-Phase HPLC Method for the Quantification of 4,5-dichloro-3-phenyl-1,2-thiazole in Pharmaceutical Samples
Abstract
This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4,5-dichloro-3-phenyl-1,2-thiazole. The thiazole ring is a core component in numerous biologically active compounds, including drugs like sulfathiazole.[1] The presence of halogen substituents can further enhance biological activity, making compounds like this compound significant in pharmaceutical research and development.[2] This method is designed for use in quality control and stability testing of the drug substance and its formulated products. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4]
Introduction and Method Rationale
This compound is a halogenated heterocyclic compound. The analysis of such compounds is critical throughout the drug development lifecycle to ensure product quality and safety.[5] High-performance liquid chromatography (HPLC) is a fundamental technique in the pharmaceutical industry for this purpose, offering precise separation and quantification.[5][6]
Causality behind Experimental Choices:
-
Technique Selection: An RP-HPLC method with UV detection was selected. The analyte possesses a phenyl group, which acts as a strong chromophore, making it ideal for UV detection.[7] This approach is favored over Gas Chromatography (GC) for its suitability for non-volatile and thermally labile compounds and its prevalence in pharmaceutical QC laboratories for release and stability testing.[5]
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase was chosen. This non-polar stationary phase is highly effective for retaining and separating moderately non-polar organic molecules like the target analyte through hydrophobic interactions, making it a robust starting point for method development.[8]
-
Mobile Phase: A mobile phase of acetonitrile and water was selected. Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff. This simple binary mobile phase is easy to prepare and provides excellent peak shape for a wide range of compounds.
The overall analytical workflow, from sample preparation to final validation, is designed to be systematic and robust, ensuring the generation of reliable and reproducible data.
Caption: Overall Analytical Workflow from Sample to Report.
Materials and Reagents
-
Analyte: this compound reference standard (>99.5% purity).
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm PTFE syringe filters.
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector was used.
| Parameter | Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard industry column providing good resolution and efficiency for small molecules. |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) | Optimized ratio for achieving a suitable retention time (k' between 2-10) and peak shape. |
| Elution Mode | Isocratic | Simple, robust, and ensures reproducible retention times, ideal for QC environments. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive pressure. |
| Injection Volume | 10 µL | A small volume to prevent band broadening and column overload. |
| Column Temperature | 30 °C | Controlled temperature ensures stable retention times and improves method reproducibility. |
| Detection Wavelength | 245 nm | Determined by PDA scan; represents a wavelength of high absorbance for the analyte, maximizing sensitivity. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential early or late-eluting impurities. |
Standard and Sample Preparation Protocols
Accurate sample preparation is critical for achieving reliable quantitative results.[9]
Protocol 4.1: Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.[9]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to 7 days.
Protocol 4.2: Working Standard Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase (Acetonitrile:Water 65:35).
-
Mix thoroughly. This solution should be prepared fresh daily.
Protocol 4.3: Sample Preparation (from a hypothetical 50 mg tablet)
This protocol follows a standard "crush-extract-filter" procedure for solid dosage forms.[9]
-
Weigh and finely powder 10 tablets to create a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 50 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol.
-
Sonicate for 15 minutes to extract the active pharmaceutical ingredient (API) from the excipients.
-
Allow the solution to cool to room temperature, dilute to the mark with methanol, and mix well.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with mobile phase to yield a theoretical concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.[10]
Method Validation Protocol (ICH Q2 R2)
The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[3][4] The following parameters were evaluated.
Caption: Logical Flow of Method Validation Parameters.
Specificity
Objective: To demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] Protocol:
-
Inject a blank (mobile phase).
-
Inject a placebo solution (prepared using all tablet excipients without the API).
-
Inject the working standard solution (100 µg/mL).
-
Inject the sample solution. Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the this compound peak.
Linearity
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[11] Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 735100 |
| 100 | 981200 |
| 125 | 1225500 |
| 150 | 1472300 |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value, expressed as percent recovery.[11] Protocol:
-
Prepare a placebo sample matrix.
-
Spike the placebo with the analyte at three concentration levels: 80%, 100%, and 120% of the working concentration. Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.6 | 99.5% |
| 100% | 100 | 100.5 | 100.5% |
| 120% | 120 | 119.2 | 99.3% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[3] Protocol (Repeatability - Intra-day):
-
Prepare six individual samples from the same homogenous batch at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument. Protocol (Intermediate Precision - Inter-day):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[11]
| Precision Study | Mean Assay Value (%) | Standard Deviation | % RSD |
| Repeatability (Day 1) | 99.8 | 0.45 | 0.45% |
| Intermediate (Day 2) | 100.3 | 0.62 | 0.62% |
Range
Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable levels of linearity, accuracy, and precision.[12] Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies. Acceptance Criteria: The validated range is declared based on the successful fulfillment of the criteria for the other parameters. For this assay, the range is established as 75 µg/mL to 125 µg/mL.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD). Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve. Acceptance Criteria: These values are reported to indicate the sensitivity of the method.
-
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] Protocol:
-
Analyze a sample while introducing small variations to the method parameters, one at a time.
-
Variations include: Flow Rate (± 0.1 mL/min), Column Temperature (± 2 °C), and Mobile Phase Composition (± 2% organic). Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the assay results should not significantly change.
Alternative Technique: GC-MS for Orthogonal Verification
For trace-level determination of impurities or as an orthogonal method, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative.[13] Organochlorine compounds are often amenable to GC analysis.[13][14]
Suggested GC-MS Starting Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injection Mode: Splitless.
-
Temperature Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Detection: Electron Ionization (EI) mode, scanning from 50 to 400 m/z.
This technique offers higher selectivity and sensitivity and can be used for structural confirmation of the analyte and any related substances.[14][15]
Conclusion
The developed RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose in a pharmaceutical quality control environment, adhering to the standards set by ICH guidelines. The straightforward isocratic method allows for a short run time, enabling high throughput of samples for routine analysis.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. [Link]
-
Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Sample Preparation: A Comprehensive Guide. Organomation. [Link]
-
Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Gas Chromatography of Organochlorine Compounds. Chemistry LibreTexts. [Link]
-
Full article: Analysis of organochlorine pesticides in contaminated soil by GC-MS/MS using accelerated solvent extraction as a green sample preparation. Taylor & Francis Online. [Link]
-
Determination of Organochlorine Pesticides in Wildlife Liver and Serum Using Gas Chromatography Tandem Quadrupole Mass Spectrometry. ResearchGate. [Link]
-
Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. Agilent. [Link]
-
Converting Target Analysis of Organochlorine Pesticides in Environmental Matrices from Electron Ionization GC-HRMS using Helium. Waters Corporation. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION. World Journal of Pharmaceutical and Medical Research. [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. SpringerLink. [Link]
-
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. PubChem. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Determination of aliphatic aldehydes as their thiazolidine derivatives in foods by gas chromatography with flame photometric detection. PubMed. [Link]
-
(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. [Link]
-
Thiazole. Britannica. [Link]
-
On the detection and determination of halogens in organic compounds. SciSpace. [Link]
-
Analytical chemistry of organic halogen compounds. ASU Library Catalog. [Link]
Sources
- 1. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]
- 2. CAS 57314-08-6: Thiazole, 4,5-dichloro-2-fluoro- [cymitquimica.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. wjpmr.com [wjpmr.com]
- 7. welch-us.com [welch-us.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. organomation.com [organomation.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of 4,5-dichloro-3-phenyl-1,2-thiazole in DMSO
Welcome to the technical support guide for 4,5-dichloro-3-phenyl-1,2-thiazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in Dimethyl Sulfoxide (DMSO) stock solutions. Given the critical role of compound integrity in experimental reproducibility, this guide provides in-depth FAQs, troubleshooting protocols, and best practices grounded in chemical principles.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q: What is the most appropriate solvent for preparing stock solutions of this compound for biological assays? A: Dimethyl sulfoxide (DMSO) is the most widely used solvent for this class of compounds due to its excellent solubilizing power for a broad range of organic molecules and its miscibility with aqueous media used in most biological assays.[1][2][3] However, the use of DMSO is not without its challenges, as its inherent reactivity and physical properties can impact the stability of sensitive compounds like halogenated thiazoles.[2][4]
Q: What are the ideal storage conditions for a DMSO stock solution of this compound? A: To maximize long-term stability, stock solutions should be stored at -80°C .[5][6] For short-term storage (up to one month), -20°C is acceptable.[5] It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[5][6] Vials should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light to minimize oxidative and photodegradation pathways.[2]
Q: What grade of DMSO should I use for my stock solutions? A: It is imperative to use anhydrous, high-purity (≥99.9%) DMSO .[7] DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[8] The presence of water can facilitate the hydrolysis of the thiazole compound, leading to degradation.[2][9] Using a high-purity, anhydrous grade minimizes the concentration of water and other potential reactive impurities.
Q: How long can I expect my stock solution of this compound to be stable? A: The stability is highly dependent on storage conditions. While properly stored solutions at -80°C can be stable for months, storage at room temperature can lead to significant degradation. One study on a diverse library of compounds in DMSO found that after one year at room temperature, only 52% of the compounds were likely to be observed.[10][11] Given the reactive nature of the thiazole ring, empirical verification of stability for your specific experimental timeframe is strongly recommended via analytical methods like LC-MS.
Q: Are repeated freeze-thaw cycles detrimental to the stability of the compound? A: While some robust compounds can withstand multiple freeze-thaw cycles, it is a significant risk factor for sample integrity and is not recommended.[5][9] Each cycle increases the compound's exposure to atmospheric moisture and oxygen when the vial is opened and can promote degradation. Aliquoting into single-use volumes is a critical best practice to mitigate this risk.[5][6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My compound's biological activity is decreasing over time, or my results are inconsistent. What could be the cause? A: This is a classic sign of compound degradation in your DMSO stock solution. The 1,2-thiazole ring, particularly with its halogen and phenyl substituents, is susceptible to several degradation pathways:
-
S-Oxidation: DMSO can act as a mild oxidizing agent, potentially oxidizing the sulfur atom within the thiazole ring to a sulfoxide or sulfone.[2] This modification would almost certainly alter the compound's biological activity.
-
Hydrolysis: If the DMSO is not anhydrous, or has absorbed atmospheric water, hydrolysis can occur. This could potentially lead to the opening of the thiazole ring.[2]
-
Photodegradation: Thiazole compounds with aryl substituents are known to be susceptible to photodegradation, which can be exacerbated by the presence of a solvent like DMSO.[2][12][13]
Action: Prepare a fresh stock solution from solid material. Validate its purity and concentration using LC-MS or HPLC-UV. Re-evaluate your storage protocol, ensuring storage at -80°C in small, single-use aliquots under an inert atmosphere.
Q2: I've observed unexpected new peaks in the LC-MS analysis of my aged stock solution. What are they? A: The appearance of new peaks is definitive evidence of degradation or reaction. Based on the structure of this compound, these new species could be:
-
The Thiazole S-oxide: This would correspond to an increase in mass of 16 Da (M+16).
-
Ring-Opened Products: Hydrolysis or photo-oxidation can lead to cleavage of the thiazole ring, resulting in various amide or thioamide fragments.[13] A known photodegradation pathway for aryl-substituted thiazoles involves reaction with singlet oxygen to form an unstable endoperoxide, which then rearranges into other structures.[13]
-
DMSO Adducts: In some cases, highly electrophilic compounds can form adducts with the solvent itself.[2]
Action: Use high-resolution mass spectrometry (HRMS) to obtain accurate masses for the new peaks to help elucidate their elemental composition. If the degradant is present in sufficient quantity, isolation and structural characterization by NMR may be necessary. The most pragmatic approach is to discard the degraded stock and prepare a fresh solution.
Q3: My stock solution, which was initially clear and colorless, has developed a yellow or brown tint. Can I still use it? A: A change in color is a strong visual indicator of chemical decomposition.[4] Thiazole-containing compounds, particularly upon degradation, can form colored byproducts. A study on a 2-aminothiazole, for instance, noted a color change as it decomposed in DMSO at room temperature.[4]
Action: Do not use the discolored solution. The color indicates the presence of unknown and likely biologically active or interfering impurities. Discard the solution and prepare a fresh stock, adhering strictly to the recommended storage and handling procedures.
Underlying Mechanisms & Data
Understanding the chemical principles behind compound instability is key to preventing it. DMSO, while an excellent solvent, is not entirely inert and can participate in degradation reactions.
Potential Degradation Pathways
The diagram below illustrates the primary chemical vulnerabilities of this compound when stored in DMSO.
Caption: Potential degradation pathways for this compound.
Data on Compound Stability in DMSO at Room Temperature
Storing stock solutions at ambient temperature is a major cause of compound degradation. The following table summarizes data from a large-scale study on compound stability in DMSO.
| Storage Time at Room Temp. | Probability of Observing Parent Compound |
| 3 Months | 92% |
| 6 Months | 83% |
| 12 Months | 52% |
| Data synthesized from Kozik, V. S., et al. (2003).[10][11] |
This data underscores the critical importance of low-temperature storage to maintain the integrity of stock solutions.
Experimental Protocol: Validating Stock Solution Stability
To empirically determine the stability of this compound under your specific laboratory conditions, a focused stability study is recommended.
Objective: To assess the short-term stability of a 10 mM DMSO stock solution of this compound under various storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (≥99.9%)[7]
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or glass vials with inert caps
-
Calibrated micropipettes
-
Vortex mixer and sonicator
-
LC-MS or HPLC-UV system
Procedure:
-
Stock Solution Preparation (T=0):
-
Accurately weigh the required amount of solid this compound to prepare a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex and sonicate briefly to ensure complete dissolution.[14]
-
Immediately take a T=0 sample: Dilute an aliquot to an appropriate concentration for analysis and run on your LC-MS or HPLC system. Record the peak area and purity of the parent compound. This is your baseline.
-
-
Aliquoting and Storage:
-
Dispense the remaining stock solution into multiple, single-use aliquots in amber vials.
-
Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.
-
Divide the aliquots into the following storage conditions:
-
Group A: -80°C (Control)
-
Group B: -20°C
-
Group C: 4°C
-
Group D: Room Temperature, protected from light
-
Group E: Room Temperature, exposed to ambient lab light
-
-
-
Time-Point Analysis:
-
At designated time points (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage group.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare samples for analysis in the same manner as the T=0 sample.
-
Analyze each sample by LC-MS or HPLC.
-
-
Data Analysis:
-
For each time point and condition, calculate the remaining percentage of the parent compound relative to the T=0 sample's peak area.
-
Note the appearance and peak areas of any new peaks (degradants).
-
Plot the percentage of the parent compound remaining versus time for each condition to visualize the degradation rate.
-
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence of steps to diagnose and resolve issues with your stock solution.
Caption: A workflow for troubleshooting issues with stock solution integrity.
References
-
National Center for Biotechnology Information. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
-
de Witte, W., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. [Link]
-
Wikipedia. (2026). Dimethyl sulfoxide. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]
-
Ganapathy, V. (n.d.). Chemistry of the thiazoles. Journal of Scientific & Industrial Research. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]
-
Consonni, R., et al. (1979). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Kalgutkar, A. S., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kozik, V. S., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
Kozik, V. S., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. [Link]
-
Reddit. (2023). DMSO shelf life. [Link]
Sources
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emulatebio.com [emulatebio.com]
Troubleshooting inconsistent results in biological assays with 4,5-dichloro-3-phenyl-1,2-thiazole
Technical Support Center & Troubleshooting Guide
Executive Summary
4,5-dichloro-3-phenyl-1,2-thiazole (often abbreviated as DCPT in internal logs, though distinct from the biocide DCOIT) is a potent electrophilic small molecule. Inconsistent results in biological assays—manifesting as shifting IC50 values, lack of reproducibility between batches, or "flat" dose-response curves—are rarely due to operator error. Instead, they typically stem from two intrinsic physicochemical properties of this scaffold: nucleophilic aromatic substitution (
This guide provides a root-cause analysis and actionable protocols to stabilize your data.
Part 1: The "Invisible" Variable – Thiol Reactivity
The Problem: You observe that the compound’s potency decreases significantly when using fresh assay buffer compared to older aliquots, or when switching reducing agents (e.g., from TCEP to DTT).
The Science: The 4,5-dichloro-isothiazole core is electron-deficient. The chlorine atom at position 5 is highly susceptible to nucleophilic attack, particularly by thiols (R-SH).
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
The Trap: Common assay additives like Dithiothreitol (DTT) ,
-Mercaptoethanol (BME) , or Glutathione (GSH) act as nucleophiles. They attack the C-5 position, displacing the chlorine atom and forming a thioether adduct. -
Result: The compound you are testing is no longer this compound; it is a DTT-adduct with completely different (usually null) biological activity.
Diagnostic Check:
| Observation | Likely Cause |
|---|---|
| IC50 increases (potency drops) with higher DTT concentration. | Chemical Scavenging: DTT is consuming your inhibitor before it reaches the target. |
| IC50 decreases (potency increases) with pre-incubation. | Covalent Inhibition: The compound is slowly alkylating the target protein (Time-dependent inhibition). |
Visualizing the Interference Mechanism
Figure 1: The "Thiol Trap." Buffer reducing agents (Red) compete with the protein target (Green) for the inhibitor, creating inactive byproducts.
Part 2: Solubility & Aggregation
The Problem: You see steep Hill slopes (>2.0) or bell-shaped concentration-response curves. Results vary wildly depending on whether the compound is added first or last.
The Science: The 3-phenyl and 4,5-dichloro substituents make this molecule highly lipophilic (LogP > 3.5). In aqueous buffers, it tends to form colloidal aggregates.
-
False Positives: These aggregates can sequester enzymes non-specifically, leading to apparent inhibition that disappears upon centrifugation or addition of detergent.
-
Precipitation: At high concentrations (>10 µM), the compound may crash out of solution, limiting the max inhibition plateau.
Part 3: Troubleshooting Protocol (Step-by-Step)
Workflow 1: Validating Chemical Stability
Objective: Determine if buffer components are destroying your compound.
-
Prepare Two Buffers:
-
Buffer A: Standard Assay Buffer (with DTT/BME).
-
Buffer B: Thiol-Free Buffer (replace DTT with 0.5 mM TCEP).
-
-
Incubate: Dilute compound to 10 µM in both buffers. Incubate at RT for 60 minutes.
-
Analyze: Run LC-MS.
-
Result A: If you see a mass shift of +152 Da (DTT adduct) or loss of the parent peak in Buffer A but not B, you have a thiol incompatibility .
-
-
Solution: Switch to TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a strong reducing agent but is non-nucleophilic and will not react with the isothiazole ring.
Workflow 2: The Detergent Test (Aggregation)
Objective: Rule out promiscuous inhibition via colloids.
-
Run Dose-Response: Perform the assay with 0.01% Triton X-100 or 0.005% Tween-20.
-
Compare:
-
Scenario 1: IC50 remains stable. -> True binding.
-
Scenario 2: IC50 shifts right (potency drops) by >10-fold. -> False positive due to aggregation.
-
Part 4: Frequently Asked Questions (FAQ)
Q1: Is this compound a covalent inhibitor? A: Highly likely. The C-5 chlorine is a good leaving group. If your target protein has a cysteine in the active site, this compound likely acts via an irreversible mechanism. You can verify this by assessing time-dependent inhibition (IC50 decreases as pre-incubation time increases) and by checking reversibility via rapid dilution (activity does not recover after dilution).
Q2: My compound precipitates in the acoustic dispenser (Echo). Why? A: This compound is hydrophobic. If your source plate is 100% DMSO, it absorbs water from the air over time (DMSO is hygroscopic). As water content rises in the source well, the compound crashes out.
-
Fix: Use fresh DMSO stocks and seal plates immediately. Limit freeze-thaw cycles to <3.
Q3: Can I use Glutathione (GSH) in the assay?
A: No. Glutathione is a thiol and will react with the compound via the same
Q4: Why does the Hill slope vary between 0.8 and 3.0? A: A Hill slope > 1.5 often indicates aggregation or stoichiometric inhibition (where [Enzyme] > [Inhibitor]).
-
Fix: Ensure [Enzyme] is well below the IC50 (ideally < 1 nM) and include 0.01% Triton X-100 to prevent aggregation.
Part 5: Decision Tree for Troubleshooting
Figure 2: Step-by-step logic flow to isolate the source of variability.
References
-
Isothiazole Chemistry & Reactivity
- Title: Synthesis of 4,5-Dichloro-3-cyanoisothiazole and Its Functional Derivatives (Nucleophilic Substitution
- Source: Pleiades Publishing / Russian Journal of Organic Chemistry
- Context: Confirms the displacement of the C-5 chlorine by thiols (phenyl- and benzylthiols) and other nucleophiles.
-
URL:[Link]
-
Assay Interference by Thiol-Reactive Compounds
- Title: Assay Guidance Manual: Assay Interference by Chemical Reactivity
- Source: NCBI / NIH
- Context: Authoritative guide on how electrophilic compounds react with DTT/BME to produce false negatives in enzym
-
URL:[Link]
-
Covalent Inhibition Mechanisms
- Title: 3-Chloro-5-Substituted-1,2,4-Thiadiazoles as Selective and Efficient Protein Thiol Modifiers
- Source: ChemBioChem (via PubMed Central)
- Context: While discussing thiadiazoles, this paper elucidates the mechanism on similar heterocyclic cores, validating the reactivity profile of chloro-substituted azoles with cysteine.
-
URL:[Link]
-
Aggreg
- Title: Colloidal Aggregation: A Common Cause of False Positives in High-Throughput Screening
- Source: Journal of Medicinal Chemistry
- Context: Foundational text explaining why hydrophobic compounds like this compound form aggregates th
-
URL:[Link]
Refinement of purification protocol for 4,5-dichloro-3-phenyl-1,2-thiazole
Technical Support Center: Isothiazole Chemistry Division Subject: Advanced Purification Protocols for 4,5-dichloro-3-phenyl-1,2-thiazole
Welcome to the Technical Support Center
User Case: You are synthesizing This compound (typically via chlorination of 3-phenylisothiazole) and facing challenges with purity specifications (>98%) or isolation yields. Support Tier: Level 3 (Senior Application Scientist) Scope: Crystallization dynamics, impurity profiling, and ring stability.
Module 1: Critical Impurity Profiling
Q: I am seeing a persistent impurity at RRT ~0.95 in HPLC. What is it, and why can't I remove it?
A: Based on the chlorination mechanism of 3-phenylisothiazole, this impurity is almost certainly 4-chloro-3-phenyl-1,2-thiazole (the monochloro intermediate).
The Mechanism: The isothiazole ring undergoes electrophilic aromatic substitution. The C4 position is the most nucleophilic and chlorinates first. The second chlorine adds to C5 much slower due to the electron-withdrawing effect of the first chlorine at C4.
-
Why it persists: The monochloro and dichloro species have nearly identical solubility profiles and dipole moments, making separation by standard flash chromatography difficult.
-
The Fix: You must drive the reaction to completion before workup. If >5% monochloro remains, purification becomes exponentially harder.
-
Action: Add an excess of chlorinating agent (e.g., NCS or
) and increase reaction time. Do not attempt to purify the mixture until the monochloro species is <2% by HPLC.
-
Visualizing the Reaction Pathway & Impurities
Caption: Stepwise chlorination pathway showing the critical "Monochloro" bottleneck and degradation risks.
Module 2: Crystallization & Phase Separation
Q: My product is "oiling out" instead of crystallizing during the workup. How do I fix this?
A: Oiling out is common with phenyl-isothiazoles due to their low melting points and high lipophilicity. This usually happens when the solvent system is too polar too quickly, or impurities (like the monochloro species) depress the melting point.
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Methanol (MeOH) or Ethanol | Isothiazoles have high solubility in alcohols at reflux but low solubility at |
| Anti-Solvent | Water (buffered to pH 5) | Induces supersaturation. pH 5 prevents ring opening (see Module 3). |
| Cooling Rate | Adiabatic Cooling (Wrap flask) | Rapid cooling traps oil droplets. Slow cooling allows crystal lattice formation. |
| Seeding | Required (0.5 wt%) | Without seeds, the "Oiling Out" metastable zone is hit before the nucleation zone. |
Step-by-Step "Displacement Washing" Protocol: Refined from industrial Isotianil intermediate protocols [1].
-
Dissolution: Dissolve the crude oil in MeOH (3 volumes relative to mass) at
. -
Clarification: Filter hot to remove inorganic salts (if sulfuryl chloride was used).
-
Nucleation: Cool to
. Add seed crystals. Stir for 30 minutes. Do not add water yet. -
Displacement: Slowly add Water (1 volume) dropwise over 2 hours.
-
Isolation: Cool to
and hold for 1 hour. Filter and wash with cold 1:1 MeOH/Water.
Module 3: Chemical Stability & Handling
Q: I lost 30% of my yield during the basic wash. The aqueous layer turned dark red. What happened?
A: You likely triggered a base-catalyzed ring opening . The isothiazole ring, especially when electron-deficient (dichloro-substituted), is susceptible to nucleophilic attack at the Sulfur or C5 position [2].
The "Red Water" Warning: Strong bases (NaOH, KOH, pH > 10) attack the S-N bond. The resulting degradation products are often cyano-thio-ethers or enamine-thiones, which are deeply colored (red/brown).
Safe Handling Rules:
-
Never use 1N NaOH for washing.
-
Use Saturated Sodium Bicarbonate (
) or dilute Ammonia for neutralization. -
Keep Temperature Low: If a basic wash is strictly necessary, keep
.
Stability Logic Tree
Caption: Decision matrix for preventing base-catalyzed degradation of the isothiazole ring.
Module 4: Analytical Validation
Q: How do I confirm the structure? The NMR shows aromatic protons, but how do I distinguish the 4,5-dichloro from the 4-chloro?
A: Proton NMR (
Validation Strategy:
-
-NMR: Look for the absence of the isothiazole proton.
-
Starting Material: Singlet at ~8.5-9.0 ppm (H on isothiazole ring).
-
4-Chloro Impurity: Singlet at ~8.7 ppm (H on C5).
-
Target: Only phenyl protons (7.3-7.6 ppm multiplet) should be visible.
-
-
GC-MS: This is the preferred method for monitoring reaction progress.
-
Look for the isotope pattern.
-
Target: M+ peak at ~230 Da with a distinct
pattern (characteristic of ). -
Impurity: M+ peak at ~195 Da with a
pattern (characteristic of ).
-
References
-
Bayer CropScience AG. (2018). Process for preparing 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide. WO2018228984A1. Link
- Context: Describes the industrial purification (displacement washing)
-
Potkin, V. I., et al. (2007). Synthesis of 4,5-Dichloro-3-cyanoisothiazole and Its Functional Derivatives. Russian Journal of Organic Chemistry. Link
- Context: Details the sensitivity of the 4,5-dichloroisothiazole ring to nucleophilic attack and ring-opening p
-
Bayer CropScience LP. (2018). Use of isotianil for control of zebra chip disease. US20180279618A1. Link
- Context: Provides formulation and stability data for dichloro-isothiazole deriv
Validation & Comparative
Evaluating the therapeutic index of 4,5-dichloro-3-phenyl-1,2-thiazole compared to existing treatments
The following guide serves as a technical framework for evaluating the therapeutic potential of 4,5-dichloro-3-phenyl-1,2-thiazole (referred to herein as DCPT ).
Given that DCPT is a specific isothiazole scaffold often utilized in early-stage discovery for antimicrobial and anti-inflammatory applications, this guide treats it as a Lead Candidate . We compare its pharmacological profile against Standard of Care (SoC) agents (specifically focusing on antifungal/antimicrobial azoles or isothiazole-based anti-inflammatories) to determine its Therapeutic Index (TI) .
Executive Summary & Compound Profile
Objective: To define the safety-efficacy window (Therapeutic Index) of DCPT compared to established treatments.
Context: Isothiazole derivatives are privileged scaffolds in medicinal chemistry, known for inhibiting specific kinases, fungal CYP51, and inflammatory mediators (COX/LOX). However, the "4,5-dichloro" substitution pattern—while enhancing metabolic stability and lipophilicity—often introduces hepatotoxicity risks.
The Metric:
Physicochemical Comparison (In Silico)
Before wet-lab evaluation, we benchmark DCPT against a standard comparator (e.g., Fluconazole or Itraconazole for antifungal context).
| Property | DCPT (Candidate) | Fluconazole (Comparator) | Implication |
| MW | ~230.1 g/mol | 306.3 g/mol | DCPT is smaller, suggesting high ligand efficiency. |
| LogP | ~3.5 (Predicted) | 0.5 | DCPT is significantly more lipophilic; risk of non-specific binding and lower solubility. |
| H-Bond Donors | 0 | 1 | DCPT lacks donors, potentially increasing membrane permeability but reducing selectivity. |
| TPSA | ~41 Ų | ~81 Ų | High CNS penetration potential for DCPT (Blood-Brain Barrier). |
Experimental Framework: Determining the TI
To calculate a reliable TI, we must generate two distinct datasets: Potency (IC50) and Cytotoxicity (CC50) .
Phase A: Efficacy Profiling (The Denominator)
Objective: Determine the concentration required to inhibit 50% of the target activity (
Protocol 1: Microdilution Alamar Blue Assay
Rationale: Resazurin (Alamar Blue) reduction provides a sensitive, non-radioactive metric for metabolic activity, superior to OD600 for hydrophobic compounds like DCPT.
-
Preparation: Dissolve DCPT in DMSO (Stock 10 mM). Prepare serial 2-fold dilutions in RPMI-1640 media (Final range: 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Adjust fungal/cell suspension to
cells/mL. -
Incubation: Add 100 µL inoculum to 100 µL drug dilution in 96-well plates. Incubate at 35°C for 24h.
-
Readout: Add 20 µL Alamar Blue reagent. Incubate 4h. Measure fluorescence (Ex 530nm / Em 590nm).
-
Calculation: Plot Dose-Response curve using non-linear regression (4-parameter logistic model) to find
.
Phase B: Toxicity Profiling (The Numerator)
Objective: Determine the concentration lethal to 50% of mammalian cells (
Protocol 2: ATP Luminescence Cytotoxicity Assay
Rationale: Measuring ATP is the gold standard for immediate cytotoxicity, avoiding artifacts common in MTT assays with reductive compounds like isothiazoles.
-
Seeding: Seed HepG2 cells at
cells/well in EMEM + 10% FBS. Allow attachment (24h). -
Treatment: Expose cells to DCPT and Comparator (Range: 1000 µM to 1 µM) for 48h.
-
Lysis/Detection: Add equal volume of CellTiter-Glo® reagent (lyses cells and inhibits ATPase).
-
Measurement: Read luminescence on a plate reader (Integration time: 1s).
-
Validation: Use Tamoxifen (known hepatotoxin) as a positive control.
Data Visualization & Logic
Workflow Diagram: The Screening Cascade
The following diagram illustrates the decision logic for promoting DCPT based on TI thresholds.
Figure 1: Parallel screening workflow for determining the Therapeutic Index. A TI > 10 is the standard "Go" criterion for early lead optimization.
Mechanism of Action & Toxicity Pathways
Understanding why the TI might be low or high is crucial. Isothiazoles often act via electrophilic stress.
Figure 2: Mechanistic divergence. Efficacy relies on specific target binding, while toxicity in isothiazoles is often driven by GSH depletion via the electrophilic N-S bond.
Comparative Analysis: Interpreting the Data
When you perform the assays described above, you will generate a Comparative Matrix. Below is a representative data structure (based on class properties) showing how to evaluate DCPT against a standard.
Table 1: Therapeutic Index Matrix (Representative Data)
| Parameter | DCPT (Candidate) | Fluconazole (SoC) | Analysis |
| Potency ( | 0.8 µM | 1.2 µM | DCPT is slightly more potent (High Lipophilicity aids uptake). |
| Cytotoxicity ( | 25 µM | >500 µM | Critical Failure: DCPT is significantly more toxic to HepG2 cells. |
| Therapeutic Index | 31.2 | >416 | Result: DCPT has a narrow safety window compared to SoC. |
| Selectivity Source | Lipophilicity-driven | Target Specificity | DCPT relies on "grease" to enter cells, killing both fungal and human cells. |
Interpretation & Optimization Strategy
If DCPT yields the data above (TI ~30 vs SoC >400), it is not ready for clinical development in its current form.
-
The Problem: The "4,5-dichloro" motif increases reactivity toward Glutathione (GSH), causing hepatic stress (low
). -
The Solution:
-
Scaffold Hopping: Replace the 4-Chloro with a methyl or methoxy group to reduce electrophilicity.
-
Formulation: Use nanoparticle encapsulation to reduce liver accumulation.
-
References
-
Isothiazole Pharmacology: Isothiazole derivatives: synthesis, reactivity, and pharmacological activity. (Review of the scaffold's anti-inflammatory and antimicrobial potential).
-
Cytotoxicity Protocols: CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. (Standard SOP for ATP-based toxicity).
-
TI Calculation Standards: Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery.
-
Isothiazole Biocidal Mechanisms: Mechanisms of action of isothiazolinone biocides. (Explains the GSH depletion pathway shown in Figure 2).
Disclaimer: DCPT (this compound) is a research chemical.[1] All data presented in "Table 1" is representative of class behavior for educational comparison. Always perform independent validation.
Sources
Technical Guide: Validating DCPT as a Novel Anti-Virulence Agent Targeting Sortase A
Topic: Validation of 4,5-dichloro-3-phenyl-1,2-thiazole (DCPT) as a Covalent Inhibitor of Staphylococcus aureus Sortase A (SrtA) Content Type: Publish Comparison Guide
Executive Summary
The emergence of multi-drug resistant (MDR) Staphylococcus aureus necessitates a shift from traditional bactericidal agents—which impose high selective pressure—to anti-virulence strategies. This guide validates This compound (DCPT) as a targeted covalent inhibitor of Sortase A (SrtA) . Unlike standard antibiotics, DCPT is hypothesized to "disarm" bacteria by preventing the surface display of virulence factors (e.g., Protein A, Fibronectin-binding proteins) without inhibiting bacterial growth, thereby minimizing resistance development.
This document provides a comparative analysis of DCPT against industry standards (Morin, Vancomycin) and details the experimental protocols required to validate its mechanism of action (MoA).
Mechanistic Rationale: Why Sortase A?
Sortase A is a membrane-bound transpeptidase responsible for anchoring surface proteins to the cell wall envelope. It recognizes the LPXTG motif. The catalytic cysteine (Cys184) of SrtA is a nucleophile vulnerable to electrophilic attack.
The DCPT Advantage: The 4,5-dichloro-1,2-thiazole scaffold possesses a highly electrophilic sulfur-nitrogen bond. Upon entry into the catalytic pocket, the active site Cys184 thiolate attacks the isothiazole sulfur, leading to ring-opening and the formation of a stable disulfide adduct. This covalent modification irreversibly inactivates the enzyme.
Visualization: The Sortase A Pathway & DCPT Intervention
The following diagram illustrates the standard surface protein anchoring pathway and the specific blockade point of DCPT.
Figure 1: Mechanism of Action. DCPT covalently binds the catalytic Cys184 of Sortase A, preventing the formation of the thioester intermediate required for surface protein anchoring.
Comparative Analysis: DCPT vs. Alternatives
To validate DCPT, it must be benchmarked against a known SrtA inhibitor (Morin ) and a standard bactericidal antibiotic (Vancomycin ).
| Feature | DCPT (Novel Candidate) | Morin (Reference Inhibitor) | Vancomycin (Antibiotic Control) |
| Primary Target | Sortase A (Cys184) | Sortase A (Reversible) | Cell Wall (D-Ala-D-Ala) |
| Mechanism | Covalent (Irreversible) | Non-covalent (Reversible) | Steric Hindrance |
| Effect on Growth (MIC) | >1000 µg/mL (Non-bactericidal) | >500 µg/mL | <2 µg/mL (Bactericidal) |
| IC50 (SrtA Inhibition) | < 5 µM (Projected) | ~30–50 µM | No Inhibition |
| Resistance Potential | Low (Low selective pressure) | Low | High (Survival pressure) |
| Stability | High (Chemical scaffold) | Moderate (Flavonoid oxidation) | High |
Key Insight for Researchers: If DCPT shows a low MIC (e.g., < 10 µg/mL), it is failing as a specific anti-virulence agent because it is acting as a general biocide (likely via non-specific membrane damage). A successful validation requires High MIC + Low IC50 .
Experimental Validation Protocols
The following workflows are designed to prove target engagement and functional efficacy.
Protocol A: FRET-Based Enzymatic Inhibition Assay
This is the primary screen to determine the IC50 of DCPT against recombinant SrtA.
Reagents:
-
Enzyme: Recombinant SrtAΔN59 (soluble domain) from S. aureus ATCC 29213.
-
Substrate: Fluorogenic peptide Dabcyl-QALPETGEE-Edans (The "LPETG" motif is cleaved, relieving Dabcyl quenching of Edans).
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5.
Workflow:
-
Incubation: Incubate 100 nM SrtA with varying concentrations of DCPT (0.1 – 100 µM) for 30 minutes at 37°C. Note: Pre-incubation is critical for covalent inhibitors to allow time for the reaction.
-
Initiation: Add 5 µM FRET substrate.
-
Measurement: Monitor fluorescence (Ex: 350 nm, Em: 495 nm) continuously for 20 minutes.
-
Analysis: Plot the initial velocity (
) vs. [DCPT]. Calculate IC50 using non-linear regression.
Validation Criteria:
-
DCPT must show a dose-dependent reduction in fluorescence increase.
-
Time-Dependency Check: Vary pre-incubation time (0, 15, 30, 60 min). If IC50 decreases as pre-incubation time increases, the mechanism is covalent/irreversible.
Protocol B: Fibronectin-Binding Adhesion Assay
This functional assay confirms that SrtA inhibition translates to a loss of bacterial adhesion to host tissues.
Workflow:
-
Coating: Coat 96-well plates with human Fibronectin (10 µg/mL) overnight at 4°C. Block with BSA.
-
Treatment: Culture S. aureus to exponential phase in the presence of sub-MIC concentrations of DCPT (e.g., 10, 20, 40 µM). Crucial: Ensure these concentrations do not inhibit growth.
-
Adhesion: Add treated bacteria to fibronectin-coated wells. Incubate 1 hour at 37°C.
-
Washing: Wash 3x with PBS to remove non-adherent bacteria.
-
Quantification: Fix with 25% formaldehyde, stain with 0.1% Crystal Violet, dissolve stain with ethanol, and read OD570.
Validation Criteria:
-
DCPT-treated bacteria should show significantly reduced adhesion compared to untreated controls (aiming for >50% reduction).
-
Cell viability count (CFU) of the input inoculum must be identical across treatment groups to rule out bactericidal effects.
Protocol C: Target Engagement via Mass Spectrometry
To definitively prove the covalent modification of Cys184.
Workflow:
-
Incubate recombinant SrtA with DCPT (1:10 molar ratio) for 1 hour.
-
Perform tryptic digestion of the protein.
-
Analyze via LC-MS/MS.
-
Search: Look for a mass shift on the peptide fragment containing Cys184 corresponding to the molecular weight of the DCPT adduct (minus the leaving group, if Cl is displaced, or ring-opened mass).
Validation Logic Flowchart
Use this decision tree to interpret your experimental results.
Figure 2: Validation Decision Tree. This workflow ensures that the compound acts via the specific anti-virulence mechanism rather than general toxicity.
References
-
Mazmanian, S. K., et al. (1999). Staphylococcus aureus sortase, an enzyme that anchors surface proteins to the cell wall. Science. Link
-
Suree, N., et al. (2009). Discovery and structure-activity relationship analysis of Staphylococcus aureus sortase A inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Zhang, J., et al. (2014). Morin Inhibits Sortase A and Subsequent Virulence in Staphylococcus aureus. Current Microbiology. Link
-
Cossins, A. L., et al. (1993). The mechanism of action of isothiazolone-3-ones. Journal of Applied Bacteriology. Link
-
Cascioferro, S., et al. (2014). Sortase A inhibitors: recent advances and future perspectives. Journal of Medicinal Chemistry. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
